![molecular formula C17H9ClF6N4O B3038775 [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone CAS No. 900019-40-1](/img/structure/B3038775.png)
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone
Vue d'ensemble
Description
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone is a useful research compound. Its molecular formula is C17H9ClF6N4O and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It is thought to bind to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to a decrease in their viability and virulence .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria . PPTases are involved in the activation of carrier proteins in the biosynthesis of various secondary metabolites . Therefore, the inhibition of these enzymes can lead to a decrease in the production of these metabolites, affecting the overall metabolic activity of the bacteria .
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the attenuation of secondary metabolism and thwarts bacterial growth . Specifically, it was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, it is presumed that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF6N4O/c1-8-13(15(29)14-12(18)6-10(7-25-14)17(22,23)24)26-27-28(8)11-4-2-9(3-5-11)16(19,20)21/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKRVSHOUFUNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107331 | |
| Record name | [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-40-1 | |
| Record name | [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine](/img/structure/B3038692.png)
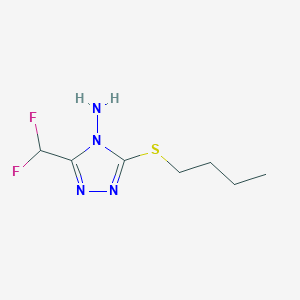
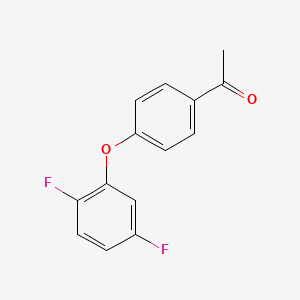
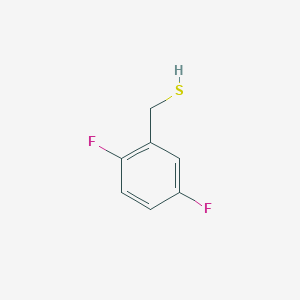
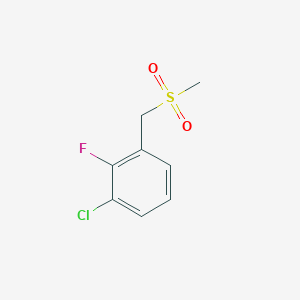
![[4,5-Dimethoxy-2-(4-trifluoromethylsulfanylphenylsulfamoyl)phenyl]acetic acid](/img/structure/B3038699.png)
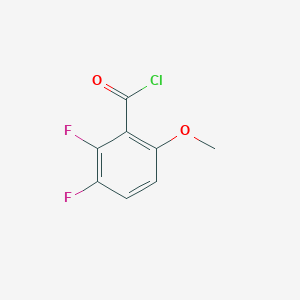
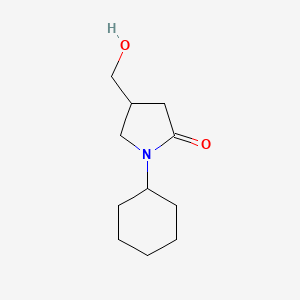
![4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene](/img/structure/B3038705.png)
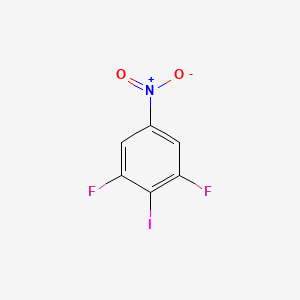
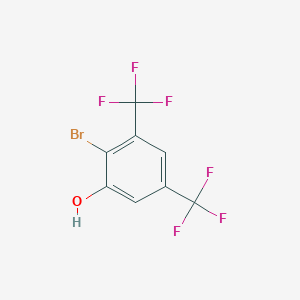
![2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide](/img/structure/B3038710.png)
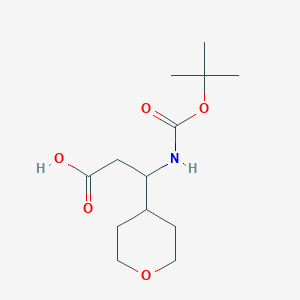
![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3038713.png)
